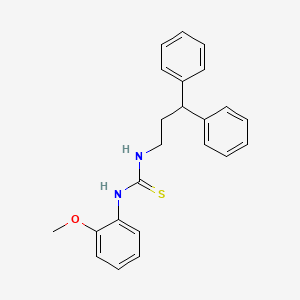

1-(3,3-Diphenylpropyl)-3-(2-methoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,3-diphenylpropyl)-3-(2-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2OS/c1-26-22-15-9-8-14-21(22)25-23(27)24-17-16-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,20H,16-17H2,1H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXFNUPAGRKSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Thiourea Compounds

General Synthetic Routes to N,N'-Disubstituted Thioureas

Traditional synthetic strategies for N,N'-disubstituted thioureas are well-established, providing reliable and diverse pathways to a wide array of derivatives. These methods typically involve the reaction of amines with a sulfur-containing reagent.

Condensation Reactions of Isothiocyanates with Amines

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. mdpi.comresearchgate.net This reaction is generally high-yielding and allows for great structural diversity in the resulting thiourea (B124793) derivatives. researchgate.net

For the synthesis of the target compound, 1-(3,3-Diphenylpropyl)-3-(2-methoxyphenyl)thiourea , this method would involve the reaction of 3,3-diphenylpropylamine with 2-methoxyphenyl isothiocyanate . The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea linkage. This approach is highly efficient for producing unsymmetrical thioureas. researchgate.net

The reaction can often be performed under mild conditions, for instance, at room temperature in a suitable solvent like ethanol (B145695). mdpi.com The versatility of this method is demonstrated by its application in synthesizing complex molecules, such as thiourea-tethered C-glycosyl amino acids, by coupling glycosylmethyl isothiocyanates with amine-functionalized amino acids. nih.gov

| Reactant 1 (Amine) | Reactant 2 (Isothiocyanate) | Product (Thiourea) | Key Features |

|---|---|---|---|

| 3,3-Diphenylpropylamine | 2-Methoxyphenyl isothiocyanate | This compound | Direct, high-yielding, suitable for unsymmetrical products. |

| Primary/Secondary Amines | Aryl/Alkyl Isothiocyanates | Various N,N'-Disubstituted Thioureas | Broad substrate scope, generally mild conditions. researchgate.net |

| Amine-functionalized amino acid | Glycosylmethyl isothiocyanates | Thiourea-tethered C-glycosyl amino acids | Applicable to complex, functionalized molecules. nih.gov |

Carbon Disulfide-Mediated Synthesis Approaches

When the required isothiocyanate is not commercially available or easily prepared, methods utilizing carbon disulfide (CS₂) offer a valuable alternative. beilstein-journals.org This approach typically involves the reaction of an amine with carbon disulfide to form a dithiocarbamate (B8719985) salt intermediate. This intermediate can then be treated in several ways to yield the final thiourea product.

One common pathway involves the in situ desulfurization of the dithiocarbamate salt to generate an isothiocyanate, which then reacts with another molecule of amine present in the reaction mixture. beilstein-journals.org An efficient protocol involves a simple condensation between amines and carbon disulfide in an aqueous medium, which works well for aliphatic primary amines to produce both symmetrical and unsymmetrical thioureas. organic-chemistry.orgorganic-chemistry.org

For the target compound, this synthesis could be approached by first reacting 3,3-diphenylpropylamine with carbon disulfide to form the corresponding dithiocarbamate. Subsequent reaction with 2-methoxyaniline would yield this compound. The reaction can be promoted by reagents like carbon tetrabromide, which significantly shortens reaction times and improves yields. lnu.edu.cn

Nucleophilic Substitution Reactions in Thiourea Formation

Nucleophilic substitution provides another strategic route to thioureas. In this context, thiourea itself or its derivatives can act as the nucleophile. A common application is the S-alkylation of thiourea with an alkyl halide to form an isothiouronium salt. pearson.comjove.comwikipedia.org While this is primarily used for synthesizing thiols via subsequent hydrolysis, it highlights the nucleophilic character of the sulfur atom in thiourea. pearson.comjove.com

More direct methods for forming the thiourea backbone involve using activated thioacylating agents. For instance, stable and readily available N,N'-di-Boc-substituted thiourea can be activated with trifluoroacetic acid anhydride. This activated species then readily reacts with various nucleophiles, including amines, to form the corresponding thiocarbonyl compounds. organic-chemistry.org Another approach utilizes stable synthetic equivalents of isothiocyanates, such as 1-Benzotriazole-1-carbothioamide, which reacts with amines to give thioureas. researchgate.net These methods are advantageous as they avoid handling potentially hazardous isothiocyanates directly.

Advanced and Green Chemistry Strategies in Thiourea Synthesis

Reflecting the growing importance of sustainable chemistry, recent research has focused on developing more efficient and environmentally friendly methods for thiourea synthesis. These advanced strategies aim to reduce waste, avoid hazardous solvents, and simplify reaction procedures. asianpubs.org

One-Step Synthetic Protocols

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a highly efficient strategy. rsc.org This approach minimizes the need for purification of intermediates, saving time and reducing solvent waste.

Several one-pot methods for thiourea synthesis have been developed. For example, symmetrical and unsymmetrical substituted thioureas can be synthesized from simple starting materials under microwave irradiation in solventless conditions. rsc.orgchem960.com A sequential, three-component, one-pot synthesis can also be employed to produce more complex structures like 2-imino-4-thiazolidinones, with thiourea formation as a key step. rsc.org Another green, one-pot method involves using the bio-based solvent cyrene for the preparation of nitro N,N'-diaryl thioureas in nearly quantitative yields. nih.gov These protocols represent a significant advancement towards more sustainable chemical manufacturing. nih.gov

| Method | Starting Materials | Conditions | Advantages |

|---|---|---|---|

| Microwave-assisted | Amines, Carbon Disulfide | Solvent-free, Microwave irradiation | Rapid reaction times, high yields. rsc.orgchem960.com |

| Green Solvent | Anilines, Thiophosgene equivalent | Cyrene as solvent | Environmentally friendly solvent, quantitative yields. nih.gov |

| Aqueous Two-Step | Amine, Phenyl chlorothionoformate, Second Amine | Water as solvent | Avoids organic solvents, simple work-up. researchgate.net |

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, represents a paradigm shift in green synthesis. nih.gov By eliminating the need for bulk solvents, mechanochemical methods significantly reduce chemical waste. nih.gov

The synthesis of thioureas is particularly well-suited to this technique. The "click-coupling" of amines with isothiocyanates can be achieved with near-quantitative yields by manual grinding or automated ball milling, often in a matter of minutes. researchgate.netnih.gov This solvent-free approach is not only environmentally friendly but also highly efficient, making it an attractive alternative to traditional solution-phase synthesis. nih.gov The technique has been successfully applied to a wide range of aromatic and aliphatic amines, including sterically hindered ones, demonstrating its broad applicability. nih.gov

Synthetic Pathways Pertinent to this compound and Analogues

The synthesis of 1,3-disubstituted thioureas, such as this compound, is most commonly achieved through the reaction of an amine with an isothiocyanate. tandfonline.comresearchgate.net This versatile and widely applicable method involves the nucleophilic addition of the primary amine, 3,3-diphenylpropan-1-amine, to the electrophilic carbon atom of 2-methoxyphenyl isothiocyanate.

The general synthetic scheme for this reaction is as follows:

R-NH₂ + R'-N=C=S → R-NH-C(=S)-NH-R'

In this specific case, 'R' represents the 3,3-diphenylpropyl group, and 'R'' represents the 2-methoxyphenyl group. The reaction typically proceeds by mixing the two reactants in a suitable solvent, such as ethanol or dichloromethane (B109758). tandfonline.comresearchgate.net The mixture may be stirred at room temperature or refluxed for a period ranging from minutes to several hours to ensure the completion of the reaction. tandfonline.comresearchgate.net Upon cooling, the desired thiourea product often precipitates from the solution and can be isolated by filtration. tandfonline.com

Alternative synthetic strategies for unsymmetrical thioureas have also been developed. One such method involves the reaction of dithiocarbamates, generated in situ from primary amines and carbon disulfide, with a second amine under solvent-free conditions at elevated temperatures. nih.gov Another approach utilizes carbon disulfide directly with amines in an aqueous medium, which is particularly effective for aliphatic primary amines. organic-chemistry.org Mechanochemical methods, such as manual grinding or automated ball milling, have also proven effective for the rapid and high-yield synthesis of N,N'-disubstituted thioureas from amines and isothiocyanates, often without the need for a solvent. nih.gov

The table below summarizes common synthetic routes applicable to the formation of 1,3-disubstituted thioureas.

| Method | Reactants | General Conditions | Key Advantages |

|---|---|---|---|

| Isothiocyanate Addition | Primary Amine (e.g., 3,3-diphenylpropan-1-amine) + Isothiocyanate (e.g., 2-methoxyphenyl isothiocyanate) | Solvent (e.g., Ethanol, Dichloromethane), Room Temperature or Reflux | Most common, high yields, straightforward procedure. tandfonline.com |

| From Dithiocarbamates | Primary Amine + Carbon Disulfide, followed by a second Amine | Solvent-free, 50-60°C | Avoids handling of isothiocyanates directly. nih.gov |

| Carbon Disulfide Condensation | Primary Amine + Carbon Disulfide | Aqueous medium | "Green" chemistry approach using water as a solvent. nih.govorganic-chemistry.org |

| Mechanochemical Synthesis | Primary Amine + Isothiocyanate | Solvent-free grinding or ball milling | Rapid, efficient, solvent-free, high "click" reactivity. nih.gov |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables that influence the outcome of the synthesis include the choice of solvent, reaction temperature, reaction time, and the use of catalysts.

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. researchgate.net While polar solvents like ethanol and dichloromethane are commonly used, studies have shown that "on-water" synthesis can be a highly efficient and environmentally friendly alternative for the preparation of unsymmetrical thioureas. organic-chemistry.org The physical properties and solubility of the reactants in water can influence the reaction rate and chemoselectivity, often allowing for simple product isolation by filtration. organic-chemistry.org For specific catalytic reactions involving thioureas, solvents such as dimethyl carbonate, ethyl acetate, and toluene (B28343) have been investigated to find the most generally applicable medium. rsc.org

Temperature and Time: Reaction temperature and duration are interdependent parameters. The reaction between an amine and an isothiocyanate is often exothermic and can proceed to completion at room temperature within a few hours. researchgate.net However, in some cases, gentle heating or refluxing can shorten the reaction time and ensure complete conversion. tandfonline.comresearchgate.net For example, one general procedure involves refluxing the reactants in absolute ethanol for half an hour. tandfonline.com Optimization studies for other thiourea syntheses have identified optimal conditions such as a reaction time of 3.5 hours at a temperature of 75°C to achieve maximum yield. bibliotekanauki.pl

Catalysis: While the reaction between primary amines and isothiocyanates often proceeds efficiently without a catalyst, certain transformations can benefit from their use. For instance, isothiourea catalysts are employed in various organic reactions, and their activity is influenced by electronic factors. d-nb.info The basicity and electronic properties of the catalyst can affect both the rate and selectivity of the reaction. d-nb.info In multicomponent protocols, catalyst-free conditions are often desirable and achievable, for instance, by heating the reactants at 120°C. nih.gov

The following table outlines the impact of various parameters on the synthesis of thiourea compounds, providing a framework for optimizing the synthesis of this compound.

| Parameter | Variation | Effect on Reaction | Example/Observation |

|---|---|---|---|

| Solvent | Ethanol, Dichloromethane, Toluene, Water, Dimethyl Carbonate | Influences reactant solubility, reaction rate, and ease of product isolation. Can affect catalyst efficiency. researchgate.netrsc.org | "On-water" synthesis can offer high chemoselectivity and simple filtration-based workup. organic-chemistry.org |

| Temperature | Room Temperature to Reflux (e.g., 120°C) | Higher temperatures generally decrease reaction time but can lead to side products. | Performing a reaction at 60°C instead of 80°C resulted in a longer reaction time and a lower yield (81%). researchgate.net |

| Reaction Time | Minutes to several hours (e.g., 0.5h - 48h) | Must be sufficient for complete conversion; monitored by techniques like TLC. researchgate.net | Optimized syntheses have identified specific durations (e.g., 3.5 hours) for maximal yield. bibliotekanauki.pl |

| Catalyst | None, Acid (HCl), Base (K₂CO₃), Organocatalysts (e.g., Isothioureas) | Can accelerate the reaction and improve selectivity. The choice depends on the specific synthetic route. nih.govresearchgate.netd-nb.info | Electron-donating or withdrawing groups on isothiourea catalysts can be detrimental to selectivity. d-nb.info |

Theoretical and Computational Investigations of Thiourea Structures and Interactions

Quantum Chemical Calculations and Molecular Geometry (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach to determine the optimized molecular geometry and electronic properties of molecules.

A typical DFT study on 1-(3,3-Diphenylpropyl)-3-(2-methoxyphenyl)thiourea would involve calculations using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. The results would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Exemplary DFT-Calculated Geometrical Parameters for a Thiourea (B124793) Derivative (Note: This table is illustrative and does not represent actual data for this compound.)

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=S | 1.68 | |

| C-N (Thiourea) | 1.38 | |

| C-N (Aryl) | 1.42 | |

| **Bond Angles (°) ** | ||

| N-C-N (Thiourea) | 118.5 | |

| C-N-C (Aryl) | 125.0 | |

| **Dihedral Angles (°) ** | ||

| C-N-C-S | 178.0 | |

| N-C-C-C (Propyl) | -65.0 |

DFT calculations also yield critical information about the electronic properties of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Furthermore, a Natural Bond Orbital (NBO) analysis would be performed to calculate the charge distribution on each atom. This reveals the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its interaction with other molecules. For instance, the sulfur and oxygen atoms in the thiourea and methoxy (B1213986) groups are expected to be regions of negative charge, while the hydrogen atoms on the nitrogen atoms would be positively charged.

The flexibility of the diphenylpropyl chain and the potential for rotation around several single bonds mean that this compound can exist in multiple conformations. A conformational analysis, typically performed using DFT, would explore the potential energy surface of the molecule to identify the most stable conformers.

Thiourea derivatives can also exhibit thione-thiol tautomerism. Computational studies would calculate the relative energies of the thione and thiol tautomers to predict which form is more stable under different conditions (e.g., in the gas phase or in a solvent).

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are fundamental in drug discovery for predicting the activity of new compounds.

To conduct a QSAR study for a series of thiourea derivatives including this compound, one would need a dataset of compounds with experimentally determined biological activities (e.g., inhibitory concentrations against a specific target).

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to understand the relationship between the 3D properties of molecules and their activity.

CoMFA calculates steric and electrostatic fields around a set of aligned molecules. The resulting contour maps highlight regions where bulky groups or specific charge distributions are favorable or unfavorable for activity.

CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the structural requirements for activity.

A 3D-QSAR model for thiourea derivatives would be validated using statistical methods, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), to ensure its predictive power.

Once a robust QSAR model is developed and validated, it can be used to predict the biological activity of new, unsynthesized compounds. By analyzing the CoMFA and CoMSIA contour maps, chemists can design new derivatives of this compound with modified structures that are predicted to have enhanced bioactivity. This predictive capability significantly streamlines the drug design process by prioritizing the synthesis of the most promising candidates.

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for understanding the mechanism of action of a potential drug.

A molecular docking study of this compound would require a 3D structure of a relevant biological target (e.g., an enzyme or a receptor). The simulation would place the thiourea compound into the active site of the protein in various possible conformations and orientations.

The results are then "scored" based on a function that estimates the binding affinity. The best-scoring poses suggest the most likely binding mode of the compound. The analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, between the ligand and the amino acid residues of the protein target. This information is invaluable for explaining the compound's activity and for designing modifications to improve its binding affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for a Thiourea Ligand (Note: This table is illustrative and does not represent actual data for this compound.)

| Parameter | Value/Residues Involved |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | |

| N-H --- O (Serine 24) | |

| S=C --- H-N (Leucine 88) | |

| Hydrophobic Interactions | Phenyl Ring 1 with Valine 12, Alanine 35 |

| Phenyl Ring 2 with Proline 89, Isoleucine 92 | |

| Pi-Pi Stacking | Methoxy-phenyl Ring with Phenylalanine 110 |

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a primary computational technique used to predict how a ligand, such as a thiourea derivative, might bind to the active site of a biological target, typically a protein or enzyme. This method explores various possible conformations of the ligand within the binding pocket and calculates a score, often representing the binding energy, to estimate the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.

Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of compounds based on their molecular descriptors. nih.gov For instance, studies on structurally related 1-(3,3-diphenylpropyl)-piperidinyl ureas have successfully used QSAR to predict their binding affinity for the CCR5 receptor. nih.gov Similar computational approaches, including multiple linear regression (MLR) and support vector machine (SVM), could be applied to this compound to predict its potential as an inhibitor for various targets. nih.gov

Docking studies on various thiourea derivatives have revealed their potential to inhibit enzymes like Sirtuin-1 (SIRT1) and DNA gyrase. researchgate.netnih.gov For example, molecular docking of certain thiourea derivatives has shown binding energies as low as -9.29 kcal/mol, indicating strong potential inhibitory activity. researchgate.net These studies help in prioritizing compounds for further experimental testing. researchgate.netjppres.com

| Thiourea Derivative Class | Biological Target | Predicted Binding Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | Sirtuin-1 (SIRT1) | -9.29 | Molecular Docking |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint Kinase 1 | -67.19 (Plant Score) | Molecular Docking |

| 1-allyl-3-(chlorobenzoyl)thiourea analogs | DNA Gyrase Subunit B | -8.9 to -9.5 | Molecular Docking |

| N,N-diphenyl-N'-(biphenyl-4-carbonyl)thiocarbamide | Urease | -8.2 | Molecular Docking |

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, computational studies are crucial for identifying the specific amino acid residues that interact with the ligand and characterizing the nature of these interactions. researchgate.netksu.edu.tr The thiourea moiety (NH-CS-NH) is an effective hydrogen bond donor and acceptor, often forming critical hydrogen bonds with residues in the active site. mdpi.com

For this compound, the diphenylpropyl and methoxyphenyl groups would be expected to form hydrophobic and van der Waals interactions with non-polar residues like alanine, valine, leucine, and isoleucine. mdpi.com The methoxy group could also act as a hydrogen bond acceptor. Computational analyses reveal that interactions such as hydrogen bonds, π-π stacking, and CH-π interactions are dominant in stabilizing the ligand-protein complex. mdpi.com For example, in studies of thiourea derivatives targeting the BRAF kinase, key interactions were identified with residues like CYS532 and ALA481 within the hydrophobic ATP binding pocket. ksu.edu.tr Similarly, interactions with residues like PheA:297 have been shown to be crucial for the inhibition of SIRT1 by thiourea compounds. researchgate.net

| Interaction Type | Functional Group on Ligand | Typical Interacting Residues | Example Target |

|---|---|---|---|

| Hydrogen Bond | Thiourea N-H, C=S | Asp, Glu, Ser, Thr | Kinases, Proteases |

| Hydrophobic/Van der Waals | Phenyl, Propyl groups | Ala, Val, Leu, Ile, Phe | BRAF Kinase |

| π-π Stacking | Phenyl rings | Phe, Tyr, Trp, His | Sirtuin-1 (SIRT1) |

| CH-π Interaction | Alkyl C-H and Phenyl rings | Phe, Tyr, Trp | Various Receptors |

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.netscispace.com By simulating the movements of atoms and molecules, MD can assess the stability of the docked conformation, reveal conformational changes in both the ligand and the protein upon binding, and provide a more accurate estimation of binding free energies. jppres.comundip.ac.id

Conformational Flexibility and Stability of Ligand-Protein Complexes

MD simulations are instrumental in evaluating the stability of a ligand within a protein's binding site. jppres.com A key metric used is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time relative to a reference structure. A stable ligand-protein complex will exhibit a low and converging RMSD value throughout the simulation, indicating that the ligand remains securely in its binding pose. jppres.com

These simulations also shed light on the conformational flexibility of the ligand and the protein. ed.ac.ukresearchgate.net The binding of a ligand can induce conformational changes in the protein, which may be essential for its biological function. nih.govnih.gov Conversely, the ligand itself may adopt different conformations to fit optimally within the binding site. Analysis of MD trajectories can identify these dynamic changes and highlight the flexibility of specific regions, such as loops or side chains, in both the ligand and the protein. nih.gov

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Interpretation |

|---|---|---|---|

| 0 | 0.0 | 0.0 | Start of simulation (reference frame) |

| 10 | 1.2 | 1.5 | Initial equilibration period |

| 20 | 1.5 | 1.8 | System approaching equilibrium |

| 30 | 1.6 | 1.9 | Stable fluctuation, complex is stable |

| 40 | 1.5 | 1.8 | Stable fluctuation, complex is stable |

| 50 | 1.6 | 1.9 | Stable fluctuation, complex is stable |

Solvation Models and Environmental Effects on Molecular Properties (e.g., PCSM)

The surrounding solvent environment, particularly water in biological systems, significantly influences a molecule's properties and interactions. researchgate.netresearchgate.net Solvation models are computational methods used to account for these effects. The Polarizable Continuum Solvation Model (PCSM) is one such approach that treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a simulated solvent environment. researchgate.net

These models are used to study how the solvent affects the free energy, electrostatic interactions, dispersion and repulsion energies, and dipole moments of thiourea derivatives. researchgate.net Understanding these environmental effects is crucial, as the conformation and reactivity of a molecule can differ significantly between the gas phase (often used in initial calculations) and a solvent medium. researchgate.netnih.gov For example, the solubility of thiourea compounds in different solvents can be predicted and analyzed using molecular simulation, which helps in understanding their pharmacokinetic properties. researchgate.net

Computational Studies on Enantioselective Reactions and Chiral Properties

Many thiourea derivatives are used as organocatalysts in enantioselective reactions, where they facilitate the formation of one enantiomer (a non-superimposable mirror image molecule) over the other. researchgate.netnih.gov Computational studies are vital for understanding the mechanisms of this stereocontrol. rsc.org By calculating the energies of transition states for the pathways leading to different stereoisomers, researchers can predict which product is favored both kinetically and thermodynamically. rsc.org

These studies reveal how the chiral catalyst interacts with the substrates through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the reaction towards a specific stereochemical outcome. researchgate.netnih.gov For thiourea derivatives that are themselves chiral, computational methods can also be used to rationalize their self-recognition properties, which is important for processes like the separation of enantiomers through crystallization. rsc.org

Structure Activity Relationship Sar Studies of Thiourea Analogues

Influence of Substituents on Biological Activities

The nature of the substituents attached to the thiourea (B124793) core plays a pivotal role in determining the biological profile of the analogues. Modifications can influence physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect how the molecule interacts with its biological target.

The introduction of aromatic and alkyl groups to the thiourea backbone is a common strategy to modulate activity. The lipophilicity of the molecule, which is its ability to dissolve in fats, oils, and lipids, is a key factor that is often altered by these modifications. farmaciajournal.com

Aromatic Rings: The presence of aromatic rings, such as phenyl or substituted phenyl groups, can contribute to hydrophobic interactions with the target protein. nih.gov For instance, in a series of anti-HCV agents, the presence of an aromatic group on the R-moiety was found to have a negative effect on activity, suggesting that steric hindrance may play a role. nih.gov In contrast, for other biological targets, the incorporation of heterocyclic aromatic moieties like quinoline, piperazine, and morpholine (B109124) has been shown to enhance antiproliferative activity. analis.com.my This is attributed to the ability of these heterocyclic systems to participate in hydrogen bonding, which can strengthen the interaction with the target. analis.com.my

Alkyl Chains: The length and branching of alkyl chains also have a significant impact on biological activity. Increasing the length of an alkyl chain, such as using an n-heptane substituent, can enhance lipophilicity and improve pharmacokinetic properties. analis.com.my However, there is often an optimal length, and excessively long or bulky alkyl groups can lead to a decrease in activity. For example, replacing a linear aliphatic chain with a bulky tricyclic aliphatic group resulted in reduced anticancer activity. analis.com.my Similarly, in a series of antibacterial agents, longer-chain alkyl groups showed no significant effect on potency, while a bulky t-butyl group led to a considerable drop in activity. nih.gov

The following table summarizes the general effects of aromatic and alkyl modifications on the biological activity of thiourea analogues.

| Moiety Modification | General Effect on Activity | Rationale |

| Aromatic Ring | Can enhance or decrease activity depending on the target. | Contributes to hydrophobic interactions and can introduce steric hindrance. |

| Heterocyclic Ring | Often enhances activity. | Can participate in hydrogen bonding, improving target binding. |

| Linear Alkyl Chain | Can increase activity up to an optimal length. | Increases lipophilicity and can improve pharmacokinetic properties. |

| Bulky Alkyl Group | Often decreases activity. | Can cause steric hindrance at the binding site. |

The electronic properties of the substituents on the aromatic rings of thiourea analogues are critical determinants of their biological activity. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the molecule, influencing its ability to form hydrogen bonds and other interactions with the target.

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO2), halogen (-F, -Cl, -Br), and trifluoromethyl (-CF3) groups, pull electron density away from the aromatic ring. This can increase the acidity of the N-H protons of the thiourea moiety, making them better hydrogen bond donors. biointerfaceresearch.com This enhanced hydrogen bonding capacity can lead to stronger interactions with biological targets. For example, the presence of a p-fluoro on a phenyl ring was found to enhance cytotoxic activity. analis.com.my In another study, introducing an electron-withdrawing group at the para-position of the benzene (B151609) ring was beneficial for enhancing inhibitory activity against E. coli β-glucuronidase. nih.gov

Electron-Donating Groups (EDGs): EDGs, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, push electron density into the aromatic ring. The effect of EDGs on activity can be more variable. In some cases, they can enhance activity through favorable electronic or steric interactions. For instance, the presence of a p-methoxy group on a benzoyl moiety enhanced cytotoxic activity. analis.com.my The combination of an EDG and an EWG in the same molecule has been shown to be a particularly effective strategy for enhancing anticancer properties. analis.com.my

The table below provides a summary of the influence of electronic groups on the activity of thiourea analogues.

| Electronic Group | General Effect on Activity | Rationale |

| Electron-Withdrawing (EWG) | Generally enhances activity. | Increases the hydrogen bond donating capacity of the N-H protons. |

| Electron-Donating (EDG) | Can enhance or decrease activity depending on the specific context. | Can influence electronic and steric interactions with the target. |

| Combination of EWG and EDG | Often leads to potent activity. | Can create a favorable balance of electronic and steric properties. |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of thiourea analogues. Chiral centers within the molecule can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different biological activities due to their differential interactions with chiral biological targets such as enzymes and receptors.

The synthesis and evaluation of chiral thiourea derivatives have demonstrated that the stereochemistry of amino acid residues incorporated into the thiourea structure can significantly affect their tumor growth inhibitory activity. nih.gov For instance, studies on chiral thiourea compounds as anti-HIV agents have shown that the stereochemistry of the molecule is a critical factor for its activity. In some cases, one enantiomer may be significantly more potent than the other, or the two enantiomers may have entirely different biological profiles.

Correlation between Molecular Features and Potency/Selectivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing various molecular descriptors, QSAR models can predict the activity of new compounds and provide insights into the key molecular features that govern potency and selectivity. farmaciajournal.com

Several QSAR studies have been conducted on thiourea derivatives to understand the correlation between their molecular features and biological activities. nih.govnih.gov These studies have highlighted the importance of various descriptors, including:

Hydrophobicity: The lipophilicity of a molecule, often quantified as logP, is frequently correlated with its biological activity. farmaciajournal.comnih.gov A certain degree of lipophilicity is generally required for a molecule to cross biological membranes and reach its target. farmaciajournal.com However, excessive lipophilicity can lead to poor solubility and non-specific binding.

Electronic Properties: Descriptors related to the electronic nature of the molecule, such as electronegativity and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are often important predictors of activity. nih.govasianpubs.org These properties can influence the ability of the molecule to participate in electronic interactions with the target.

Steric and Topological Descriptors: Molecular size, shape, and connectivity are also crucial for determining how well a molecule fits into the binding site of its target. Descriptors such as molecular weight, van der Waals volume, and polar surface area have been shown to be important in QSAR models of thiourea derivatives. nih.govresearchgate.net

The following table illustrates some of the key molecular descriptors and their general correlation with the potency of thiourea analogues.

| Molecular Descriptor | General Correlation with Potency | Rationale |

| LogP (Hydrophobicity) | Often a parabolic relationship (an optimal value exists). | Affects membrane permeability and solubility. |

| Electronegativity | Can be positively or negatively correlated depending on the target. | Influences electronic interactions and hydrogen bonding. |

| Molecular Weight | Can be correlated with activity, but excessive size can be detrimental. | Relates to the size and fit of the molecule in the binding site. |

| Polar Surface Area (PSA) | Often inversely correlated with cell permeability. | Affects the ability of the molecule to cross cell membranes. |

Pharmacophore Elucidation and Design Principles for Targeted Modulators

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore modeling is a powerful tool in drug design that helps to identify the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are essential for activity. nih.gov

For thiourea derivatives, pharmacophore models have been developed for various biological targets. These models typically highlight the importance of the thiourea moiety as a central scaffold that can participate in hydrogen bonding interactions. The N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. dergipark.org.tr

The design principles for targeted modulators based on the thiourea scaffold often involve:

Scaffold Hopping: Replacing the thiourea core with other chemical groups that can mimic its hydrogen bonding properties.

Substituent Optimization: Modifying the substituents on the thiourea nitrogen atoms to enhance potency and selectivity. This can involve the addition of groups that can form additional interactions with the target or improve the pharmacokinetic properties of the molecule.

Conformational Constraint: Introducing conformational rigidity into the molecule to lock it into a bioactive conformation, which can lead to increased potency and selectivity.

SAR of 1-(3,3-Diphenylpropyl)-3-(2-methoxyphenyl)thiourea and Closely Related Structural Analogues

While specific and detailed SAR studies on this compound are not extensively available in the public domain, general principles from related thiourea analogues can be extrapolated.

The key structural features of this molecule are:

The 1-(3,3-diphenylpropyl) group: This is a bulky, lipophilic group that is likely to engage in hydrophobic interactions with the target. The two phenyl rings provide a large surface area for van der Waals interactions.

The 3-(2-methoxyphenyl) group: The methoxy group at the ortho position is an electron-donating group, which can influence the electronic properties of the aromatic ring and its interaction with the target. The position of the methoxy group may also introduce steric constraints that affect the preferred conformation of the molecule.

The thiourea core: As discussed previously, this central moiety is crucial for hydrogen bonding interactions.

SAR studies on closely related analogues would likely involve modifications to these three key areas:

Modification of the diphenylpropyl group: Altering the length of the propyl chain, replacing the phenyl rings with other aromatic or heterocyclic groups, or introducing substituents on the phenyl rings would likely have a significant impact on activity by modulating lipophilicity and steric interactions.

Modification of the 2-methoxyphenyl group: Moving the methoxy group to the meta or para positions, or replacing it with other electron-donating or electron-withdrawing groups, would provide insights into the electronic and steric requirements of the binding site.

Modification of the thiourea core: While less common, replacement of the sulfur atom with an oxygen (to form a urea) or selenium (to form a selenourea) could be explored to understand the role of the chalcogen atom in target binding.

Based on a comprehensive review of available scientific literature, detailed research findings on the specific biological and therapeutic mechanisms of the compound This compound are not extensively documented in publicly accessible databases.

While the broader class of thiourea derivatives has been the subject of numerous studies investigating their potential as therapeutic agents, information detailing the specific molecular interactions and pathway modulations of this compound is scarce. General research into thiourea-containing compounds indicates a wide range of biological activities, including antiprotozoal and antineoplastic effects. nih.govnih.govmdpi.com These activities are often attributed to the ability of the thiourea scaffold to interact with various biological targets. mdpi.com

For instance, various substituted thiourea derivatives have been explored for their potential to act as anticancer agents through mechanisms such as the induction of apoptosis and inhibition of critical cell-signaling proteins like kinases. nih.gov Similarly, certain thiourea compounds have shown promise as anti-leishmanial agents. nih.govmdpi.com Computational studies have also suggested that some thiourea derivatives may act as inhibitors of sirtuin enzymes. researchgate.net

However, it is crucial to note that these findings relate to the general class of thiourea derivatives. The specific biological activity of any given compound is highly dependent on its unique structural features, including the nature of its substituent groups. Without dedicated studies on this compound, it is not scientifically accurate to attribute the mechanisms of other related compounds to it.

Therefore, a detailed article on the specific mechanisms of action for this compound, as outlined in the requested structure, cannot be generated at this time due to a lack of specific research data. Further experimental investigation is required to elucidate its precise antiprotozoal and antineoplastic pathways and to identify its molecular targets.

Mechanisms of Biological Action and Therapeutic Potential

Antineoplastic Action and Associated Pathways

Other Cancer-Related Enzyme Target Modulation (e.g., MK-2, Carbonic Anhydrase)

No studies were found that investigated the effect of 1-(3,3-Diphenylpropyl)-3-(2-methoxyphenyl)thiourea on cancer-related enzymes such as Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) or Carbonic Anhydrase isoforms. While other heterocyclic compounds have been explored as Carbonic Anhydrase inhibitors, specific data for the subject compound is not available.

Antimicrobial and Antiviral Activity Mechanisms

There is no available research detailing the antimicrobial or antiviral properties of this compound.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

No information exists in the searched scientific literature to suggest that this compound acts as an inhibitor of bacterial DNA gyrase or topoisomerase IV.

Antiviral Mechanisms (e.g., HIV-1 Capsid, Cyclophilin A)

The potential antiviral mechanisms of this compound, including any interaction with targets such as the HIV-1 capsid or Cyclophilin A, have not been reported in the available literature.

Anti-inflammatory and Immunomodulatory Pathways

While some thiourea (B124793) derivatives have been investigated for their anti-inflammatory potential, no studies have been published regarding the specific effects of this compound on inflammatory or immunomodulatory pathways.

Antioxidant Activities and Mechanisms

The antioxidant capabilities and associated mechanisms for this compound have not been evaluated in any available scientific studies. General studies on other thiourea derivatives suggest that the thiourea moiety can contribute to antioxidant effects, but this cannot be confirmed for the specific compound .

Other Investigated Biological Modulations (e.g., Antifungal, Antitubercular, Alpha-glucosidase inhibition)

No research data could be located concerning the antifungal, antitubercular, or alpha-glucosidase inhibitory activities of this compound. Although various thiourea analogs have shown promise in these areas, specific findings for this compound are absent from the public domain.

Coordination Chemistry and Metal Complexes of Thiourea Ligands

Thiourea (B124793) Derivatives as Ligands in Transition Metal Coordination

Thiourea and its derivatives are highly versatile ligands capable of coordinating with a wide array of transition metals. basjsci.edu.iq The coordination versatility arises from the presence of multiple potential donor sites: the soft sulfur atom of the thiocarbonyl group (C=S) and the hard nitrogen atoms of the amino groups (-NH). rdd.edu.iq

The primary mode of coordination for most thiourea derivatives, including presumably 1-(3,3-Diphenylpropyl)-3-(2-methoxyphenyl)thiourea, is through the sulfur atom. mdpi.com This is attributed to the sulfur atom being a soft donor, which, according to the Hard and Soft Acids and Bases (HSAB) theory, preferentially binds to soft metal ions like those of the second and third-row transition series, as well as soft first-row transition metals such as Cu(I) and Cd(II).

In its neutral form, the thiourea ligand typically acts as a monodentate ligand, coordinating solely through the sulfur atom. mdpi.com However, under basic conditions, the N-H protons can be deprotonated, allowing the ligand to act as a monoanionic bidentate ligand, coordinating through both a nitrogen and the sulfur atom to form a stable four-membered chelate ring. mdpi.com The specific N,N'-disubstitution in this compound, with bulky diphenylpropyl and methoxyphenyl groups, may influence the steric accessibility of the nitrogen atoms, potentially favoring monodentate coordination through the sulfur atom.

Furthermore, the presence of the methoxy (B1213986) group on the phenyl ring could introduce an additional potential coordination site (the oxygen atom), although coordination through the thiourea moiety is generally more favorable. The electronic properties of the substituents on the nitrogen atoms can also modulate the electron density on the sulfur and nitrogen donors, thereby influencing the strength and nature of the metal-ligand bond.

Synthesis and Spectroscopic Characterization of Metal-Thiourea Complexes

The synthesis of metal complexes with thiourea ligands is typically straightforward and can be achieved through several general methods. materialsciencejournal.org A common approach involves the direct reaction of a solution of the thiourea derivative with a solution of a transition metal salt in a suitable solvent, such as ethanol (B145695) or methanol. materialsciencejournal.org The resulting complexes often precipitate from the solution upon mixing or after a short period of stirring and can be isolated by filtration. materialsciencejournal.org For this compound, a similar synthetic strategy would be anticipated.

The characterization of the resulting metal complexes relies heavily on a combination of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. chemrevlett.com Upon coordination of the sulfur atom to a metal center, a decrease in the stretching frequency of the C=S bond is typically observed, while the C-N stretching frequency may increase. mdpi.com This is due to the donation of electron density from the sulfur atom to the metal, which weakens the C=S double bond and strengthens the C-N bond. The N-H stretching frequency can also provide information; a shift to higher or lower wavenumbers may indicate the involvement or non-involvement of the nitrogen atoms in coordination or hydrogen bonding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the ligand and its complexes in solution. utm.my In the ¹H NMR spectrum of the free ligand, characteristic signals for the N-H protons are expected. Upon complexation, these signals may shift or disappear if deprotonation occurs. mdpi.com The chemical shifts of the aromatic and aliphatic protons in the diphenylpropyl and methoxyphenyl groups will also be affected by the coordination to a metal center. nih.gov In the ¹³C NMR spectrum, the most significant change upon coordination through the sulfur atom is a downfield shift of the C=S carbon signal, indicating a decrease in electron density at this carbon. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy can provide information about the geometry of the metal complex and the nature of the electronic transitions. utm.my The spectra of the complexes are expected to show ligand-based π-π* transitions, and in the case of transition metal complexes, d-d transitions and metal-to-ligand charge transfer (MLCT) bands. utm.my The position and intensity of these bands can help in assigning the coordination geometry around the metal ion.

Table 1: Expected Spectroscopic Shifts Upon Coordination of a Generic N,N'-Disubstituted Thiourea Ligand

| Spectroscopic Technique | Observed Change Upon Coordination (S-coordination) | Interpretation |

|---|---|---|

| IR Spectroscopy | Decrease in ν(C=S) stretching frequency | Weakening of the C=S bond due to electron donation to the metal |

| IR Spectroscopy | Increase in ν(C-N) stretching frequency | Increased double bond character of the C-N bond |

| ¹³C NMR Spectroscopy | Downfield shift of the C=S carbon signal | Deshielding of the carbon atom upon coordination |

| ¹H NMR Spectroscopy | Shift in N-H proton signals | Change in the electronic environment of the N-H group |

Influence of Metal Coordination on Biological Activity and Selectivity

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. basjsci.edu.iqmdpi.com The coordination of these ligands to metal ions can significantly modulate their biological activity, often leading to enhanced potency and selectivity. nih.gov

Synergistic Effects in Bioactivity

The enhanced biological activity of metal-thiourea complexes is often attributed to a synergistic effect between the metal ion and the thiourea ligand. nih.gov Several factors contribute to this synergy:

Metal Ion as a Carrier: The metal ion can act as a carrier for the biologically active thiourea ligand, delivering it to the target site more efficiently.

Modification of Ligand Activity: The coordination of the ligand to the metal can alter its electronic properties and conformation, potentially leading to a better fit with its biological target.

It is plausible that metal complexes of this compound would exhibit enhanced biological activity compared to the free ligand due to these synergistic effects.

Mechanisms of Action of Metallodrugs

The mechanisms of action of metallodrugs containing thiourea ligands are diverse and depend on both the metal center and the specific structure of the ligand. mdpi.com Some of the proposed mechanisms include:

Interaction with DNA: Some metal complexes can interact with DNA, either through covalent binding or non-covalent interactions such as intercalation or groove binding. mdpi.com This interaction can disrupt DNA replication and transcription, leading to cell death.

Enzyme Inhibition: Metal-thiourea complexes can act as inhibitors of various enzymes. The thiourea moiety, particularly the sulfur atom, can coordinate to metal ions in the active sites of metalloenzymes, thereby inhibiting their function. One notable target is thioredoxin reductase (TrxR), an enzyme involved in cellular redox regulation, which is often overexpressed in cancer cells. nih.gov

Generation of Reactive Oxygen Species (ROS): Some transition metal complexes can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide. Elevated levels of ROS can induce oxidative stress and trigger apoptosis (programmed cell death).

The specific mechanism of action for metal complexes of this compound would need to be investigated experimentally. However, based on the general behavior of related compounds, interactions with proteins and enzymes are likely to be a key aspect of their biological activity. nih.gov

Future Perspectives and Advanced Research Directions

Rational Design of Next-Generation Thiourea-Based Chemical Probes and Modulators

The rational design of new chemical probes and modulators based on the thiourea (B124793) scaffold is a promising frontier. This approach involves the strategic modification of the molecular structure to enhance potency, selectivity, and pharmacokinetic properties. dergipark.org.tr For a molecule like 1-(3,3-Diphenylpropyl)-3-(2-methoxyphenyl)thiourea, rational design would focus on modifying its phenyl rings and propyl linker.

Key strategies in the rational design of thiourea derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematic alterations to the substituents on the aryl rings can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance the anticancer properties of some thiourea derivatives. researchgate.netnih.gov

Molecular Hybridization: This strategy combines the thiourea pharmacophore with other known biologically active moieties into a single molecule. This can lead to multi-target agents with potentially improved efficacy and a reduced likelihood of drug resistance. dergipark.org.tr

Development of Fluorescent Probes: By incorporating fluorophores into the thiourea structure, researchers can create chemical probes for visualizing biological processes and targets in real-time, which is a powerful tool for understanding disease mechanisms. The design of such probes requires a deep understanding of the interaction between the thiourea moiety and its biological target to ensure that the fluorescent tag does not impede binding.

Integration of Advanced Computational and Experimental Screening Methodologies

The synergy between computational and experimental methods is accelerating the discovery and optimization of new thiourea-based therapeutic agents. mdpi.com For compounds like this compound, this integrated approach can efficiently predict and validate their potential as drug candidates.

Computational Screening:

Molecular Docking: This technique predicts the binding orientation and affinity of a ligand to a biological target, such as an enzyme or receptor. dergipark.org.trundip.ac.id It is widely used to screen virtual libraries of thiourea derivatives against specific targets to identify promising candidates for synthesis and experimental testing. dergipark.org.trresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the interaction. scispace.comundip.ac.id

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds early in the drug discovery process, saving time and resources. nih.gov

Experimental Validation: High-throughput screening (HTS) allows for the rapid experimental testing of large numbers of compounds against biological targets. The hits identified from HTS can then be further validated and optimized using the computational methods described above in an iterative cycle of design, synthesis, and testing.

Table 1: Application of Computational and Experimental Methods in Thiourea Research

| Methodology | Application | Key Insights | References |

| Molecular Docking | Predicts binding modes and affinities of thiourea derivatives to targets like enzymes and proteins. | Identifies key interactions (e.g., hydrogen bonds) and helps prioritize compounds for synthesis. | researchgate.net, dergipark.org.tr |

| Molecular Dynamics | Simulates the stability and dynamics of the ligand-protein complex over time. | Assesses the stability of binding and conformational changes. | undip.ac.id, scispace.com |

| DFT (Density Functional Theory) | Investigates electronic structure and reactivity properties of molecules. | Complements experimental findings on antibacterial and other properties. | scispace.com |

| High-Throughput Screening (HTS) | Rapidly tests large libraries of compounds for biological activity. | Identifies initial "hit" compounds for further development. | N/A |

| In Vitro Biological Assays | Measures the activity of compounds against specific cell lines or enzymes (e.g., IC50 values). | Quantifies the potency and selectivity of the designed compounds. | mdpi.com, nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

The structural versatility of thiourea derivatives allows them to interact with a wide array of biological targets, opening up new therapeutic possibilities beyond their established roles. scispace.comnih.gov While many thiourea compounds have been investigated for their anticancer properties, future research will likely explore other targets. dergipark.org.trnih.gov

Potential new therapeutic areas and targets include:

Neurodegenerative Diseases: The thiourea moiety is present in some drugs used for treating neurodegenerative conditions like Parkinson's disease. nih.gov Future research could explore the potential of novel derivatives to modulate targets involved in Alzheimer's disease or other neurological disorders. nih.gov

Infectious Diseases: With the rise of antimicrobial resistance, there is a pressing need for new anti-infective agents. Thiourea derivatives have shown promise as antibacterial, antifungal, and antiviral agents, and further exploration of their mechanisms of action could lead to new treatments. scispace.commdpi.comnih.gov

Enzyme Inhibition: Thioureas are known to inhibit various enzymes. nih.gov Future studies could focus on identifying novel enzyme targets, such as those involved in metabolic diseases or inflammatory processes. For example, some derivatives have been evaluated as inhibitors of tyrosinase, cholinesterase, and α-glucosidase. nih.gov

Development of Highly Selective Thiourea Analogues with Tailored Activities

A key challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects and toxicity. nih.gov Future research on thiourea derivatives will heavily focus on creating highly selective analogues with activities tailored for specific therapeutic applications.

Strategies to enhance selectivity include:

Fine-Tuning Substituent Effects: Small changes to the chemical groups attached to the thiourea core can drastically alter the binding affinity and selectivity for a particular target. researchgate.net For a compound like this compound, modifying the methoxy (B1213986) group's position or replacing it with other functional groups could tailor its activity.

Conformational Constraints: Introducing structural elements that lock the molecule into a specific conformation can enhance its binding to the desired target while reducing its affinity for others.

Target-Specific Design: As the three-dimensional structures of more biological targets become available, it is possible to design thiourea derivatives that fit precisely into the active site of a specific protein, maximizing potency and selectivity. dergipark.org.tr This structure-based drug design approach is a powerful tool for developing next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,3-Diphenylpropyl)-3-(2-methoxyphenyl)thiourea, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between amines and carbon disulfide in aqueous or organic media. For example, unsymmetrical thioureas are typically prepared by reacting 3,3-diphenylpropylamine with 2-methoxyphenyl isothiocyanate under inert conditions. Optimization involves controlling temperature (20–40°C), stoichiometric ratios (1:1.2 amine:isothiocyanate), and using catalysts like triethylamine to improve yields (>75%) . Intermediate purification via column chromatography (hexane/ethyl acetate) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this thiourea derivative?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : Peaks at δ 7.1–7.4 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 4.0–4.2 ppm (CHPh₂ protons) confirm substituent placement .

- ¹³C NMR : Signals near δ 180 ppm indicate the thiocarbonyl (C=S) group .

- FT-IR : A strong absorption band at ~1250 cm⁻¹ corresponds to C=S stretching .

- Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 429.15) .

Q. What precautions are necessary when handling this compound in biological assays due to its reactivity?

- Methodological Answer : Due to potential thiourea-mediated redox activity, store the compound under nitrogen at −20°C to prevent oxidation. In cell-based assays, use concentrations ≤10 µM to avoid off-target effects. Include controls with free thiol scavengers (e.g., dithiothreitol) to confirm specificity .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl rings influence the compound's biological activity, and what strategies can be used to modify it?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The 2-methoxy group enhances solubility and hydrogen bonding with target proteins (e.g., lysine-specific demethylase 1, LSD1). Bulkier 3,3-diphenylpropyl groups improve hydrophobic interactions in enzyme pockets .

- Modification Strategies : Replace methoxy with electron-withdrawing groups (e.g., Cl, NO₂) to tune electronic effects. Introduce chiral centers (e.g., cyclohexyl analogs) to study enantioselective binding .

Q. What are the challenges in crystallizing this thiourea derivative for X-ray analysis, and how can they be addressed?

- Methodological Answer :

- Challenges : Flexible alkyl chains and planar thiourea cores lead to poor crystal packing.

- Solutions : Use slow evaporation from dichloromethane/methanol (9:1) at 4°C. Co-crystallization with LSD1 (PDB: 6W4H) or heavy atom derivatives (e.g., PtCl₄) improves diffraction quality. X-ray data (e.g., CCDC 2056781) reveal bond angles and torsion angles critical for conformational analysis .

Q. How can computational methods predict the binding affinity of this thiourea derivative to target enzymes like LSD1?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the LSD1 active site (Grid box: 60 × 60 × 60 Å). Key interactions include hydrogen bonds between the thiourea sulfur and Glu216, and π-π stacking of diphenylpropyl with Phe562 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability (RMSD < 2.0 Å). MM-PBSA calculations estimate binding free energy (ΔG ≈ −9.8 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.